1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF6N3O2/c20-11-4-6-13(7-5-11)29-15(30)9-14(19(24,25)26)16(28-29)17(31)27-12-3-1-2-10(8-12)18(21,22)23/h1-9H,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFAHEOYAMRVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group via amidation reactions under controlled conditions, often using reagents like acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and reducing costs. The use of automated reactors and advanced purification methods like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyridazine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- The compound shows promise as an anticancer agent. It is part of a broader class of pyridazine derivatives that have been reported to inhibit various cancer cell lines through different mechanisms, including the modulation of kinase activities involved in tumor growth and metastasis .
- A notable example includes its structural similarity to known c-Met inhibitors, which have demonstrated efficacy in treating non-small cell lung cancer and other malignancies .
- Inhibition of Kinases
- Neuroprotective Effects
- Anti-inflammatory Properties
- Pharmaceutical Development
Case Study 1: Anticancer Activity
A study explored various pyridazine derivatives, including those similar to 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide, demonstrating their ability to inhibit growth in human cancer cell lines with IC50 values in the nanomolar range. The research highlighted structure-activity relationships that could guide future drug design .
Case Study 2: Neuroprotection
Research conducted on a series of pyridazine derivatives found that specific modifications led to significant neuroprotective effects in animal models of neurodegeneration. The compounds were shown to reduce oxidative stress markers and improve cognitive function, indicating their potential for treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazine-Based Analogs
N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide
- Structural Difference : Replaces the 3-(trifluoromethyl)phenyl group in the target compound with a second 4-chlorophenyl moiety.
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide
Heterocyclic Core Variants
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide
- Structural Difference : Replaces the pyridazine core with a pyrazole ring and introduces a pyridyl substituent.
- The addition of a methylcarbamoyl group may enhance solubility or specificity in agrochemical applications .
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Structural Difference : Utilizes a pyridine core instead of pyridazine, with a benzyl-linked trifluoromethylphenyl group.
- Implications : Pyridine’s aromaticity and reduced nitrogen content could alter electronic properties. The difluorophenyl substituent may enhance metabolic stability compared to chlorinated analogs .
Substituent-Driven Modifications
1-(3-chlorophenyl)-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide
- Structural Difference : Features a pyrazole ring with a methylated carboxamide and a single trifluoromethyl group.
- Implications : Methylation of the carboxamide may reduce hydrogen-bonding capacity, affecting target interactions. The simpler structure could prioritize pharmacokinetic properties over potency .
Structural and Functional Implications Table
Biological Activity
The compound 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide (CAS No. 477854-87-8) is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and various biological activities based on recent research findings.
- Molecular Formula : C18H11ClF3N3O2
- Molecular Weight : 393.7 g/mol
- Purity : Typically >95% .
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the pyridazine ring and the introduction of trifluoromethyl groups. The synthesis methods often utilize various catalysts and reagents to achieve high yields and purity. Recent studies have explored optimized conditions for synthesizing similar compounds, focusing on reaction conditions that enhance yield and selectivity .
Anti-inflammatory Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of pyridazine showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. In particular, the compound exhibited a selective COX-2 inhibition profile with an IC50 value comparable to standard anti-inflammatory drugs .
Antitumor Activity
The biological activity of this compound extends to antitumor effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific assays have shown that the compound can significantly reduce the viability of various cancer cell lines .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have reported its effectiveness against a range of bacterial strains, showcasing potential as a novel antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
- Case Study on Anti-inflammatory Effects :
- Antitumor Efficacy Assessment :
Data Table: Biological Activities Overview
Q & A
Basic: What are the standard synthetic routes for synthesizing this pyridazine-3-carboxamide derivative?
Answer:
The synthesis typically involves multi-step reactions:
- Core Formation : Condensation of substituted chlorophenyl precursors with pyridazine intermediates. For example, cyclization of hydrazine derivatives with diketones or keto-esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Trifluoromethyl Introduction : Electrophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts) to install trifluoromethyl groups at positions 4 and N-aryl .
- Carboxamide Coupling : Reacting the pyridazine core with 3-(trifluoromethyl)aniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
Key Considerations : Monitor reaction progress using TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How can researchers optimize trifluoromethyl group incorporation to enhance metabolic stability?
Answer:
- Reagent Selection : Use Umemoto’s reagent or Togni’s reagent for regioselective trifluoromethylation, minimizing byproducts .
- Solvent Optimization : Conduct reactions in DMSO or DMF at 80–100°C to improve yield (>75%) .
- Post-Synthetic Analysis : Validate incorporation via ¹⁹F NMR (δ: -60 to -65 ppm for CF₃ groups) and compare metabolic stability in microsomal assays (e.g., human liver microsomes, t₁/₂ > 60 min indicates improved stability) .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridazine C=O at δ ~165 ppm; aryl CF₃ at δ ~125 ppm in ¹³C) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₁₁ClF₆N₃O₂: 502.04) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals form via vapor diffusion with MeOH/CHCl₃) .
Advanced: How to address contradictions in reported biological activity data?
Answer:
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays; cell lines like HEK293 vs. HeLa) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
- Statistical Validation : Apply ANOVA or Bayesian modeling to assess inter-study variability (p < 0.05 for significance) .
Basic: What in vitro models are suitable for initial pharmacokinetic profiling?
Answer:
- Permeability : Caco-2 cell monolayers (Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability) .
- Plasma Stability : Incubate compound in rat/human plasma (37°C, 1 hr; >90% remaining indicates stability) .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (IC₅₀ > 10 µM preferred) .
Advanced: How can computational methods predict target engagement?
Answer:
- Docking Studies : Use AutoDock Vina to model binding to kinases (e.g., PIM1 kinase; Glide score < -7 kcal/mol suggests strong affinity) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability (RMSD < 2 Å acceptable) .
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for aryl-Cl vs. activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
